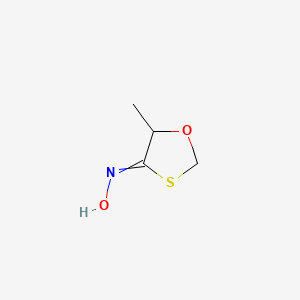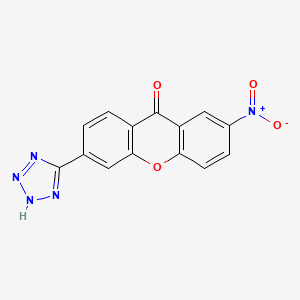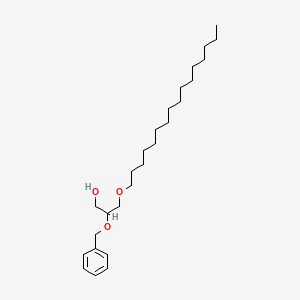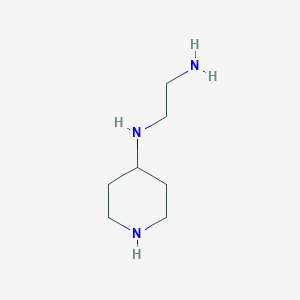![molecular formula C10H9N5O2 B8480341 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid](/img/structure/B8480341.png)
2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid is a heterocyclic compound that features a tetrazole ring fused to a cyclopenta[b]pyridine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-aryl-5-(chloromethyl)-1H-tetrazoles, followed by cyclization using a strong base such as potassium hydroxide in ethanol . This method yields the desired product in high yields due to the ease of intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign catalysts and solvents can make the process more sustainable.
化学反応の分析
Types of Reactions
2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazole derivatives.
科学的研究の応用
2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential as an anti-inflammatory and antidiabetic agent.
Industry: Used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids and carboxamides, allowing it to bind to enzymes and receptors in a similar manner . This binding can inhibit or activate specific biological pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2-(1H-tetrazol-5-yl)pyridine: Another tetrazole-containing compound with similar biological activities.
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline: A compound with a tetrazole ring fused to a different heterocyclic structure.
Uniqueness
2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid is unique due to its specific ring structure, which combines the properties of both tetrazole and cyclopenta[b]pyridine rings. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
特性
分子式 |
C10H9N5O2 |
|---|---|
分子量 |
231.21 g/mol |
IUPAC名 |
2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H9N5O2/c16-10(17)7-1-3-8-6(7)2-4-9(12-8)15-5-11-13-14-15/h2,4-5,7H,1,3H2,(H,16,17) |
InChIキー |
RFMTWVQDHNLTBQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1C(=O)O)C=CC(=N2)N3C=NN=N3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

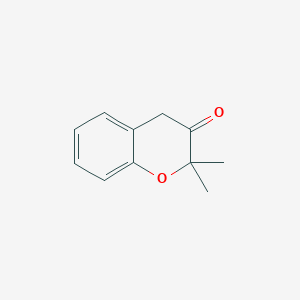
![1-(7-Methoxy-benzo[1,3]dioxol-5-yl)-ethanol](/img/structure/B8480278.png)
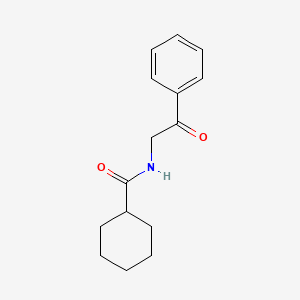
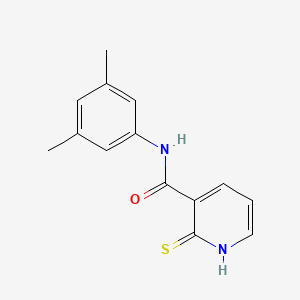
![5-[(Methylsulfonyl)methyl]-1H-indole](/img/structure/B8480299.png)
![Benzonitrile, 4-[5-[(1-cyclopentyl-4-piperidinyl)oxy]pyrazinyl]-](/img/structure/B8480308.png)
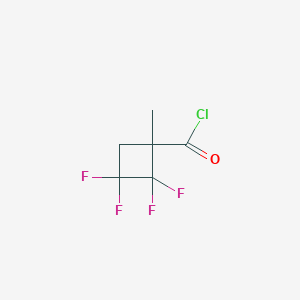
![5-methoxy-3-(2-nitroethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8480317.png)
